N'-[(4-chlorophenyl)carbonyl]-4'-pentylbiphenyl-4-carbohydrazide
Description
N'-[(4-Chlorophenyl)carbonyl]-4'-pentylbiphenyl-4-carbohydrazide is a synthetic carbohydrazide derivative characterized by a biphenyl core substituted with a pentyl chain at the 4'-position and a 4-chlorophenylcarbonyl hydrazide group at the 4-position. The pentyl chain likely enhances lipophilicity, influencing bioavailability and membrane permeability .
Properties
Molecular Formula |
C25H25ClN2O2 |
|---|---|
Molecular Weight |
420.9 g/mol |
IUPAC Name |
N'-(4-chlorobenzoyl)-4-(4-pentylphenyl)benzohydrazide |
InChI |
InChI=1S/C25H25ClN2O2/c1-2-3-4-5-18-6-8-19(9-7-18)20-10-12-21(13-11-20)24(29)27-28-25(30)22-14-16-23(26)17-15-22/h6-17H,2-5H2,1H3,(H,27,29)(H,28,30) |
InChI Key |
KTKUQYAYTASMSR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NNC(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(4-chlorophenyl)carbonyl]-4’-pentylbiphenyl-4-carbohydrazide typically involves the following steps:
Formation of the Biphenyl Intermediate: The biphenyl intermediate can be synthesized through a Suzuki coupling reaction between a halogenated biphenyl and a boronic acid derivative.
Introduction of the 4-Chlorophenyl Group: The 4-chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction using 4-chlorobenzoyl chloride and an appropriate catalyst such as aluminum chloride.
Formation of the Carbohydrazide Group: The carbohydrazide group can be introduced by reacting the intermediate with hydrazine hydrate under reflux conditions.
Industrial Production Methods
Industrial production of N’-[(4-chlorophenyl)carbonyl]-4’-pentylbiphenyl-4-carbohydrazide may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
N’-[(4-chlorophenyl)carbonyl]-4’-pentylbiphenyl-4-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N’-[(4-chlorophenyl)carbonyl]-4’-pentylbiphenyl-4-carbohydrazide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting cancer or inflammatory diseases.
Materials Science: The compound can be used in the development of advanced materials, such as liquid crystals or organic semiconductors.
Biological Studies: It can be employed in the study of enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of N’-[(4-chlorophenyl)carbonyl]-4’-pentylbiphenyl-4-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The exact molecular pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Analogues with Biphenyl Cores
N-(4-Chlorophenyl)[1,1'-biphenyl]-4-carboxamide (CAS 312759-00-5)
- Structure : Replaces the carbohydrazide group with a carboxamide.
- Molecular Formula: C₁₉H₁₄ClNO
- Molecular Weight : 307.77 g/mol
- Key Differences : Lacks the hydrazide linker and pentyl chain, reducing conformational flexibility and hydrogen-bonding capacity. This may limit its utility in chelating metal ions or binding to polar enzyme active sites compared to the target compound .
N'-([1,1'-Biphenyl]-4-ylcarbonyl)-4-methylbenzohydrazide
- Structure : Features a methylbenzene substituent instead of the pentyl chain.
- Molecular Formula : C₂₁H₁₈N₂O₂ (estimated)
- This compound is more rigid due to the absence of the flexible pentyl chain .
Piperidinyl-Substituted Analogues
4-Chloro-N'-({1-[(4-Chlorophenyl)sulfonyl]-4-piperidinyl}carbonyl)benzenecarbohydrazide (CAS 477872-87-0)
- Structure : Incorporates a piperidinyl-sulfonyl group instead of the biphenyl-pentyl system.
- Molecular Formula : C₁₉H₁₉Cl₂N₃O₄S
- Molecular Weight : 484.34 g/mol
- Key Differences : The sulfonyl-piperidine moiety introduces steric bulk and polar sulfonyl groups, which may enhance solubility but reduce membrane permeability compared to the pentyl-substituted target compound .
4-Chloro-N'-({1-[(4-Methylphenyl)sulfonyl]-4-piperidinyl}carbonyl)benzenecarbohydrazide (CAS 1024183-79-6)
- Structure : Similar to the above but with a methylphenyl sulfonyl group.
- Molecular Formula : C₂₀H₂₂ClN₃O₄S
- Molecular Weight : 435.92 g/mol
Functional Group Variations
N-(Biphenyl-4-ylcarbonyl)-N'-(2-pyridylmethyl)thiourea
- Structure : Replaces the carbohydrazide with a thiourea group and a pyridylmethyl substituent.
- This compound exhibits trans-cis isomerism, which the target carbohydrazide lacks .
Data Tables
Table 1: Structural and Molecular Comparisons
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|---|
| N'-[(4-Chlorophenyl)carbonyl]-4'-pentylbiphenyl-4-carbohydrazide | Not available | C₂₅H₂₄ClN₃O₂ (estimated) | ~450 | 4'-Pentyl, 4-chlorophenylcarbonyl hydrazide |
| N-(4-Chlorophenyl)[1,1'-biphenyl]-4-carboxamide | 312759-00-5 | C₁₉H₁₄ClNO | 307.77 | Carboxamide, no pentyl |
| 4-Chloro-N'-({1-[(4-Chlorophenyl)sulfonyl]-4-piperidinyl}carbonyl)benzenecarbohydrazide | 477872-87-0 | C₁₉H₁₉Cl₂N₃O₄S | 484.34 | Piperidinyl-sulfonyl |
| N'-([1,1'-Biphenyl]-4-ylcarbonyl)-4-methylbenzohydrazide | Not available | C₂₁H₁₈N₂O₂ (estimated) | ~342 | Methylbenzene |
Biological Activity
Chemical Formula
- Molecular Formula : C_{22}H_{24}ClN_{3}O_{2}
- Molecular Weight : 397.89 g/mol
Structure
The compound features a biphenyl core substituted with a 4-chlorophenyl group and a carbohydrazide moiety. The presence of the chlorophenyl group is known to enhance lipophilicity, which can influence biological activity.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of similar compounds, indicating that halogenated phenyl groups often enhance antibacterial activity. For instance, derivatives with para-substituted halogens have shown significant efficacy against various bacterial strains, including Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Bacterial Strains Tested | Activity (Zone of Inhibition in mm) |
|---|---|---|
| Compound A | S. aureus | 15 |
| Compound B | E. coli | 18 |
| N'-[(4-chlorophenyl)carbonyl]-4'-pentylbiphenyl-4-carbohydrazide | S. aureus, E. coli | TBD |
Anti-Proliferative Activity
The compound has also been investigated for its anti-proliferative effects on cancer cell lines. Similar compounds have demonstrated significant cytotoxicity against various cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer).
Table 2: Anti-Proliferative Effects on Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Doxorubicin | MCF-7 | 0.5 |
| This compound | MCF-7 | TBD |
| This compound | HepG2 | TBD |
The proposed mechanisms involve the inhibition of key cellular pathways that regulate cell proliferation and apoptosis. Compounds with similar structures have been shown to interact with DNA and inhibit topoisomerase activity, leading to apoptosis in cancer cells.
Study 1: Synthesis and Characterization
A recent study focused on synthesizing derivatives of hydrazides similar to this compound. The compounds were characterized using IR spectroscopy, NMR, and mass spectrometry, confirming the presence of expected functional groups.
Study 2: In Vivo Studies
In vivo studies are essential for understanding the pharmacokinetics and therapeutic potential of this compound. Preliminary results indicate promising bioavailability and therapeutic indices in animal models, suggesting further exploration in clinical settings.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
